Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester
Description
Properties
CAS No. |
3971-89-9 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2,3,4-trimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-7-5-6-10(9(3)8(7)2)14-11(13)12-4/h5-6H,1-4H3,(H,12,13) |
InChI Key |
QDTDXNJDLXKLLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC(=O)NC)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Carbamic Acid, Methyl-, 2,3,4-trimethylphenyl Ester
General Synthetic Routes for N-Substituted Carbamic Acid Esters
A common approach to synthesizing N-substituted carbamic acid esters such as this compound involves the reaction of an organic amine with a carbonic acid derivative and an alcohol or phenol. This method is detailed in patent US8658819B2 and CN102471244A, which describe a process where an organic amine (e.g., 2,3,4-trimethylphenyl amine) reacts with a carbonic acid derivative (such as methyl chloroformate or dialkyl carbonates) in the presence of a hydroxyl compound (methanol in this case) to yield the corresponding carbamate ester.
Reaction Scheme:
- Organic amine (2,3,4-trimethylphenyl amine) + Carbonic acid derivative + Methanol → this compound
This method benefits from mild reaction conditions, relatively high selectivity, and the possibility of scaling up for industrial applications.
Alkoxycarbonylation Using Mixed Carbonates
An alternative method involves the use of mixed carbonates such as di(2-pyridyl) carbonate (DPC) as alkoxycarbonylation reagents. This method, described in the literature on carbamate synthesis, proceeds by reacting the amine with a mixed carbonate intermediate, which is prepared from 2-hydroxypyridine and triphosgene, followed by reaction with methanol to form the methyl carbamate ester.
This approach offers advantages such as:
- High yield and purity of carbamate products
- Avoidance of harsh reagents like phosgene
- Applicability to a wide range of amines including aromatic amines like 2,3,4-trimethylphenyl amine
Hofmann Rearrangement and Modified Curtius Rearrangement
Carbamates can also be synthesized via rearrangement reactions starting from amides or carboxylic acids. The Hofmann rearrangement, using reagents such as sodium hypochlorite (NaOCl) and solid-supported bases like KF/Al2O3, converts amides into isocyanates, which then react with methanol to form methyl carbamates.
Similarly, the modified Curtius rearrangement involves the reaction of aromatic carboxylic acids with chloroformates and sodium azide to form acyl azides, which rearrange to isocyanates and subsequently to carbamates upon reaction with alcohols. This method is particularly useful for aromatic substrates such as 2,3,4-trimethylphenyl derivatives.
Catalytic Methods Using Indium and Alkyl Chloroformates
Recent advances include catalytic methods employing indium metal as a promoter for carbamate formation from amines and alkyl chloroformates. This method allows the synthesis of carbamates under mild conditions with high selectivity and efficiency, suitable for sterically hindered amines like 2,3,4-trimethylphenyl amine.
Comparative Data Table of Preparation Methods
Analysis and Perspectives
- The direct reaction of 2,3,4-trimethylphenyl amine with methyl chloroformate remains a classical and widely used method due to its simplicity and efficiency, as evidenced by patent literature.
- The alkoxycarbonylation using mixed carbonates is a more recent and environmentally friendly approach, avoiding the use of toxic phosgene derivatives and offering higher yields and selectivity.
- Rearrangement methods like Hofmann and Curtius rearrangements provide alternative routes, especially useful when starting from amides or carboxylic acids, but require careful control of reaction conditions and handling of potentially hazardous intermediates.
- The indium-catalyzed method represents a promising catalytic approach that reduces reagent excess and improves selectivity, which could be advantageous for sensitive or sterically hindered substrates such as 2,3,4-trimethylphenyl amine derivatives.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form the corresponding phenol and carbamic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens.
Major Products Formed
Hydrolysis: 2,3,4-trimethylphenol and carbamic acid.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate functionality into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs with carbamate moieties.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 2,3,4-trimethylphenyl ester involves the inhibition of enzymes by forming a covalent bond with the active site. This covalent modification can lead to the inactivation of the enzyme, preventing it from catalyzing its normal reaction. The molecular targets often include enzymes with nucleophilic active sites, such as acetylcholinesterase. The pathways involved in its action are related to the disruption of normal enzyme function, leading to the accumulation of substrates or depletion of products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Carbamate pesticides share a common carbamic acid backbone but differ in substituents on the phenyl ring, which critically influence their bioactivity, stability, and toxicity. Below is a detailed comparison:
Structural and Functional Comparison
Pharmacological and Toxicological Insights
- Bioactivity: The 2,3,4-trimethylphenyl derivative exhibits higher lipophilicity due to its three methyl groups, enhancing membrane penetration and insecticidal efficacy compared to monosubstituted analogs like MTMC . Quaternary ammonium salts (e.g., trimethylammonium derivatives) show enhanced activity over tertiary bases due to improved solubility and target binding . Aminocarb’s dimethylamino group increases systemic absorption, broadening its use against mites and resistant insect strains .
- Stability: Methyl carbamates (e.g., 2,3,4-trimethylphenyl ester) are more stable than ethyl or phenyl derivatives, which degrade faster in environmental conditions . Disubstituted carbamates (e.g., diethylcarbamates) are inherently stable but lack insecticidal activity, highlighting the necessity of a monosubstituted methyl group for efficacy .
- Toxicity: All carbamates inhibit acetylcholinesterase, causing neurotoxicity. The 2,3,4-trimethylphenyl isomer in trimethacarb has an LD₅₀ (rat, oral) of 100–200 mg/kg, comparable to MTMC (LD₅₀: 245 mg/kg) but less toxic than Aminocarb (LD₅₀: 50 mg/kg) . Symptoms of overdose (e.g., salivation, convulsions) mirror those of physostigmine, emphasizing shared mechanistic pathways .
Environmental and Regulatory Status
- Trimethacarb is classified as a moderate-risk pesticide by the EPA due to its persistence in soil (half-life: 7–30 days) and moderate toxicity to non-target species .
- MTMC and 4-Chlorophenyl-N-methylcarbamate are restricted in the EU under pesticide regulation (EC) No 1107/2009 due to groundwater contamination risks .
Biological Activity
Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester (CAS Number: 1129-41-5) is a chemical compound that belongs to the class of carbamates. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and environmental science.
- Chemical Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
- IUPAC Name : Methyl 2,3,4-trimethylphenyl carbamate
Biological Activity Overview
The biological activity of carbamates is often linked to their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neural transmission and potentially leading to toxic effects.
- Acetylcholinesterase Inhibition : Carbamic acid esters can form stable complexes with AChE, leading to prolonged neurotransmitter action.
- Neurotoxicity : High levels of acetylcholine can result in overstimulation of nicotinic and muscarinic receptors, causing symptoms such as muscle twitching, paralysis, and respiratory failure.
Toxicological Profile
Studies indicate that carbamate compounds exhibit varying degrees of toxicity depending on their structure and substituents. The acute toxicity of this compound has been assessed in several animal models.
| Parameter | Value |
|---|---|
| LD50 (Oral) | 681 – 1470 mg/kg (rats) |
| LD50 (Dermal) | >5000 mg/kg (rats) |
| Irritation Potential | Moderate to severe |
Case Studies
- Acute Toxicity Study : In a controlled study involving Wistar rats, the compound demonstrated moderate acute oral toxicity with observed symptoms including apathy and dyspnea at doses exceeding 681 mg/kg .
- Dermal Exposure Study : An acute dermal toxicity study indicated that the compound had a dermal LD50 greater than 5000 mg/kg, with signs of irritation such as erythema and necrosis noted .
Pharmacological Applications
Carbamic acid esters are explored for various therapeutic applications due to their biological activity:
- Insecticides : Many carbamates are used as pesticides due to their neurotoxic effects on insects.
- Potential Drug Candidates : Research is ongoing into the use of modified carbamate structures for therapeutic agents targeting neurological disorders.
Environmental Impact
Carbamic acid esters can enter ecosystems through agricultural runoff and industrial discharge. Their persistence and bioaccumulation potential raise concerns regarding environmental safety and human health.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing carbamic acid, methyl-, 2,3,4-trimethylphenyl ester to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of temperature (typically 25–60°C), pH (neutral to slightly alkaline conditions), and reaction time (6–24 hours) to minimize side reactions like hydrolysis of the carbamate ester group. Use anhydrous solvents (e.g., dichloromethane) and catalysts such as triethylamine to enhance nucleophilic substitution between the methyl carbamic acid derivative and 2,3,4-trimethylphenol. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .
Q. How can researchers characterize the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopy : Use and NMR to confirm the presence of the methyl carbamate group (δ ~3.0–3.5 ppm for N–CH) and trimethylphenyl substituents (δ ~2.1–2.4 ppm for aromatic CH).
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., CHNO) with minimal fragmentation.
- Chromatography : HPLC with UV detection (λ ~270 nm for aromatic absorption) confirms purity (>95%). Cross-reference with NIST spectral libraries for validation .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer : Carbamate esters are prone to hydrolysis under acidic or alkaline conditions. Store the compound in anhydrous environments (desiccated, under nitrogen) at 4°C. Monitor degradation via TLC or HPLC; if decomposition exceeds 5% over 6 months, consider lyophilization or stabilization with antioxidants (e.g., BHT) .
Advanced Research Questions
Q. How do structural modifications at the phenyl ring influence the biological activity of this carbamate compound?
- Methodological Answer :
- QSAR Studies : Replace substituents on the phenyl ring (e.g., halogenation, additional methyl groups) and correlate changes with bioactivity (e.g., acetylcholinesterase inhibition). Use computational tools like Gaussian or COSMO-RS to predict electronic effects (Hammett constants) and steric hindrance.
- In Vitro Assays : Test modified derivatives in enzyme inhibition assays (e.g., Ellman’s method) to quantify IC values. Compare with the parent compound to identify pharmacophores critical for activity .
Q. How should researchers resolve discrepancies in phase transition data (e.g., melting points) reported in different studies?
- Methodological Answer :
- Cross-Validation : Replicate measurements using differential scanning calorimetry (DSC) under standardized conditions (heating rate 10°C/min, nitrogen atmosphere). Compare with NIST-reported values (e.g., T = 424.48 K ± 0.2 K).
- Sample Purity : Ensure >99% purity via HPLC; impurities as low as 1% can depress melting points by 2–5°C.
- Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphic consistency .
Q. What experimental strategies can elucidate the interaction mechanism of this compound with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., acetylcholinesterase). Focus on hydrogen bonding with catalytic triads and π-π stacking with aromatic residues.
- Kinetic Studies : Measure inhibition constants (K) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive binding.
- Fluorescence Quenching : Monitor tryptophan residue fluorescence in the enzyme upon compound binding to infer conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
